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molecular formula C13H22OSi B8606419 tert-Butyl(dimethyl)(3-methylphenoxy)silane CAS No. 62790-75-4

tert-Butyl(dimethyl)(3-methylphenoxy)silane

Cat. No. B8606419
M. Wt: 222.40 g/mol
InChI Key: HBUBRNBOYWHGHQ-UHFFFAOYSA-N
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Patent
US07790745B2

Procedure details

To a solution of m-cresol(1 mL, 9.6 mmol) in CH2Cl2 (10 mL) was added tert-butyldimethylsilyl chloride (1.5 g, 10 mmol), triethyl aimine (3 ml, 20 mmol. The reaction was stirred at room temperature overnight. It was filtered and filtrate was concentrated and purified by column chromatography on ISCO (40 g) with 10% ethyl acetate in hexanes to yield tert-butyldimethyl(m-tolyloxy)silane as a colorless oil (1.31 g, 62%). HPLC retention time (Method C)=3.22 min. LC/MS (ESD (M+H)+=223.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[Si:9](Cl)([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10]>C(Cl)Cl>[C:12]([Si:9]([CH3:11])([CH3:10])[O:7][C:6]1[CH:1]=[C:2]([CH3:8])[CH:3]=[CH:4][CH:5]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on ISCO (40 g) with 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC=1C=C(C=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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